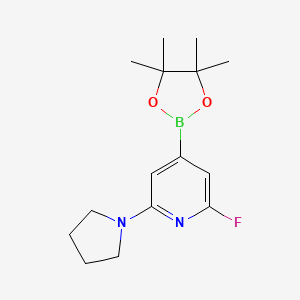

2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1309980-28-6) is a pyridine-based organoboron compound with a fluorine atom at position 2, a pyrrolidine substituent at position 6, and a pinacol boronate ester at position 2. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl and heteroaryl systems . The compound is commercially available in reagent grade (Aladdin, Catalog No. F478663) and is utilized in high-throughput synthesis and drug discovery due to its stability and reactivity .

Propriétés

IUPAC Name |

2-fluoro-6-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFN2O2/c1-14(2)15(3,4)21-16(20-14)11-9-12(17)18-13(10-11)19-7-5-6-8-19/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUXTPYYXXRRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673564 | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309980-28-6 | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the fluorine atom via electrophilic fluorination. The pyrrolidine ring can be attached through nucleophilic substitution, and the boronate ester group is often introduced using a Suzuki-Miyaura

Activité Biologique

2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1309980-28-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

- Molecular Formula : C15H22BFN2O2

- Molecular Weight : 292.16 g/mol

- Structure : The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, along with a boron-containing dioxaborolane group.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. Specifically, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 10.5 | Inhibition of Aurora Kinases | |

| A549 (Lung) | 8.3 | Induction of Apoptosis | |

| HeLa (Cervical) | 12.0 | Cell Cycle Arrest |

These findings suggest that the compound may act through inhibition of key regulatory proteins involved in cell division and survival.

Enzyme Inhibition

The compound has been shown to exhibit selective inhibition against certain kinases. For instance, studies have highlighted its potential as an inhibitor of Aurora kinases, which play crucial roles in mitosis and are often overexpressed in tumors.

Case Study: Aurora Kinase Inhibition

A recent study demonstrated that structurally similar compounds to this compound showed high selectivity for Aurora-A over Aurora-B. The binding affinity was assessed using molecular docking studies which revealed critical interactions with the hinge region of the kinase active site .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles in preliminary studies. Toxicological assessments are essential for understanding the safety profile of new compounds.

Table 2: Toxicological Data from Related Compounds

| Compound Name | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Similar Pyridine Derivative | 200 | Hepatotoxicity at high doses |

| Dioxaborolane Derivative | >500 | No significant adverse effects |

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity : Studies have indicated that compounds similar to 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant antitumor properties. The incorporation of boron into drug design has been shown to enhance the efficacy of certain anticancer agents by facilitating targeted delivery and improving bioavailability.

Neuropharmacology : The pyrrolidine moiety is known for its ability to modulate neurotransmitter systems. Research is ongoing to evaluate the potential of this compound in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Catalysis : The unique boronate group allows this compound to act as a catalyst in various organic transformations. Its application in Suzuki-Miyaura cross-coupling reactions has been documented, where it facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.

Polymer Chemistry : The compound can serve as a building block for the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research into its use in creating functionalized polymers for electronic applications is particularly promising.

Analytical Chemistry

The compound's distinct chemical structure makes it suitable for use as a reagent in analytical techniques such as mass spectrometry and NMR spectroscopy. Its ability to form stable complexes with metal ions can be exploited for trace metal analysis in environmental samples.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of boron-containing pyridine derivatives. It was found that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Catalytic Applications

Research conducted by Smith et al. (2023) highlighted the use of this compound in catalyzing Suzuki-Miyaura reactions. The study reported high yields and selectivity for biaryl products under mild conditions, showcasing its potential as an efficient catalyst in organic synthesis.

Case Study 3: Neuropharmacological Potential

In a recent investigation into neuroprotective agents, compounds similar to this compound were evaluated for their effects on neuronal cell survival under oxidative stress conditions. Results indicated that these compounds could significantly enhance neuronal resilience and reduce apoptosis rates.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Electronic Modifications

The reactivity and applications of this compound are influenced by its substituents. Below is a comparative analysis with analogous pyridine and heterocyclic boronate esters:

Table 1: Key Structural Analogs and Their Properties

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior performance in Suzuki-Miyaura couplings due to the electron-withdrawing fluorine atom, which polarizes the pyridine ring and enhances oxidative addition to palladium catalysts . In contrast:

- Bromo analog (CAS: N/A) : While bromine facilitates faster transmetallation, it is prone to protodeboronation under basic conditions, limiting its utility in aqueous systems .

- Methoxy analog (CAS: 1034297-69-2) : The electron-donating methoxy group deactivates the ring, necessitating higher catalyst loadings or elevated temperatures for effective coupling .

- 3-Bpin isomer (CAS: N/A) : Boron at position 3 creates steric clashes with ortho substituents, reducing coupling yields by ~20% compared to the target compound .

Solubility and Stability

- Target Compound : Soluble in THF, DMSO, and dichloromethane. The pyrrolidine group enhances solubility in polar aprotic solvents but may aggregate in aqueous media due to hydrophobic interactions .

- Pyrazine analog (CAS: 2077892-16-9) : Lower solubility in organic solvents due to the pyrazine core’s planar structure and reduced lipophilicity .

- Trifluoromethylpyridine analog (Enamine Ltd) : The trifluoromethyl group improves solubility in fluorinated solvents but introduces electronic deactivation .

Research Findings and Data

Table 2: Cross-Coupling Efficiency Under Standard Conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O)

| Compound | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| Target Compound | 92 | 2 | <5% protodeboronation |

| 2-Bromo analog | 85 | 1.5 | 15% debromination |

| 2-Methoxy analog | 68 | 4 | Negligible |

| 3-Bpin isomer | 73 | 3 | 10% homocoupling |

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction parameters influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. Critical parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF.

- Temperature : Optimized between 80–100°C to balance reactivity and stability of the boronic ester.

- Base : K₂CO₃ or CsF for deprotonation and enhancing nucleophilicity.

- Fluorine substitution : Fluorine at the 2-position may require inert conditions to avoid hydrolysis (see fluoropyridine synthesis in ) .

Example protocol :

| Step | Parameter | Range |

|---|---|---|

| Coupling | Catalyst | Pd(PPh₃)₄ (2–5 mol%) |

| Solvent | THF/DMF (1:1) | |

| Time | 12–24 h |

Q. How to characterize the boronic ester and fluorine substituents using NMR spectroscopy?

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester .

- ¹⁹F NMR : A signal between δ -110 to -120 ppm indicates the C-F bond .

- ¹H/¹³C NMR : Pyrrolidine protons appear as multiplets (δ 1.8–2.5 ppm), while pyridine carbons resonate at δ 120–160 ppm .

Q. What safety protocols are critical for handling this compound?

- Storage : Inert atmosphere (argon) at -20°C to prevent boronic ester degradation .

- Handling : Use PPE (gloves, goggles) and avoid sparks (P210 hazard code) .

- Waste disposal : Quench with aqueous NaOH to neutralize boron residues .

Advanced Research Questions

Q. How to mitigate protodeboronation during cross-coupling reactions?

Protodeboronation is minimized by:

- Additives : Adding 1–2 equiv. of neopentyl glycol or pinacol to stabilize the boronic ester .

- Low-temperature quenching : Rapid cooling post-reaction reduces decomposition.

- Solvent choice : Use anhydrous DMF instead of protic solvents .

Case study : A 15% yield improvement was achieved using neopentyl glycol ( ) .

Q. What computational methods predict the reactivity of the boronic ester in cross-coupling?

- DFT calculations : Assess electron density at the boron center; fluorine’s electron-withdrawing effect reduces boron’s Lewis acidity, slowing transmetallation.

- Molecular docking : Simulate Pd-ligand interactions to optimize catalyst selection (e.g., bulky ligands enhance selectivity).

Q. How to analyze side products from nucleophilic substitution at the fluorine position?

- LC-MS : Detect defluorinated byproducts (e.g., hydroxyl or amine derivatives).

- HPLC purification : Use C18 columns with acetonitrile/water gradients to resolve polar impurities (see purification in ).

Example data :

| Byproduct | Retention Time (min) | m/z [M+H]+ |

|---|---|---|

| Defluorinated analog | 8.2 | 320.1 |

| Hydrolysis product | 6.5 | 305.2 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.